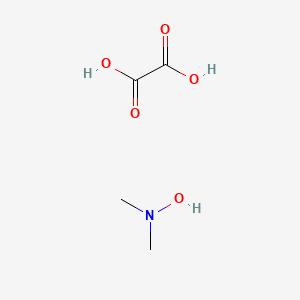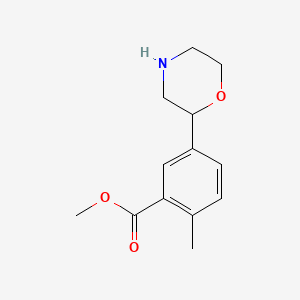![molecular formula C17H16O5 B14008978 3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid CAS No. 5164-91-0](/img/structure/B14008978.png)
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid typically involves multiple steps. One common method includes the benzylation of 4-hydroxy-3-methoxyphenylacetic acid, followed by further chemical modifications . The reaction conditions often involve the use of solvents like ethanol and reagents such as sodium hypochlorite for oxidative processes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques like catalytic processes and continuous flow reactors may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium hypochlorite.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium hypochlorite, potassium permanganate.
Reducing agents: Zinc, tin in dilute mineral acid.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biological processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzyloxy-3-methoxyphenylacetic acid
- 3-(Benzyloxy)-4-methoxyphenylboronic acid
- 3-Benzyloxybenzaldehyde
Uniqueness
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
5164-91-0 |
|---|---|
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
3-(4-methoxy-3-phenylmethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C17H16O5/c1-21-15-8-7-13(9-14(18)17(19)20)10-16(15)22-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
GMFXKTPSYBSNQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)C(=O)O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
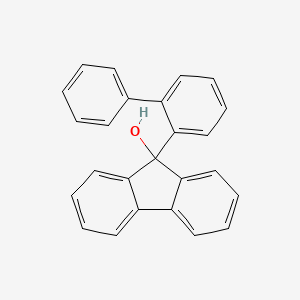
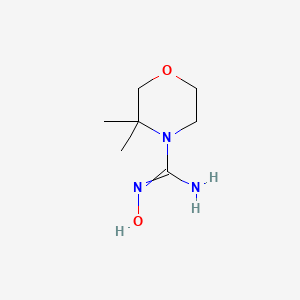
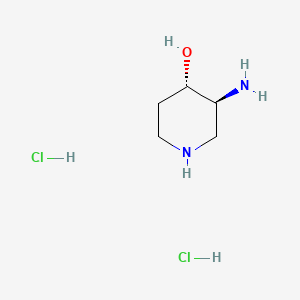
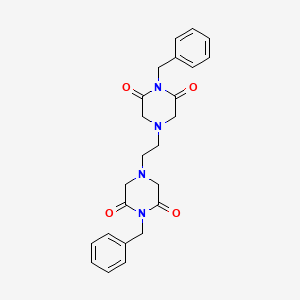
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one](/img/structure/B14008928.png)


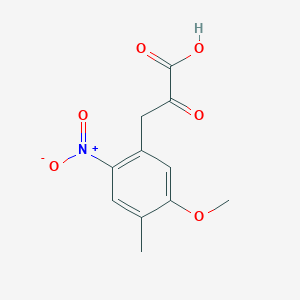
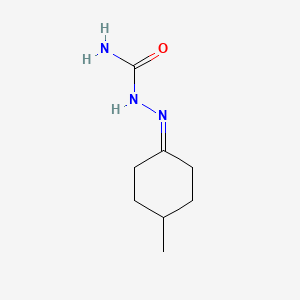
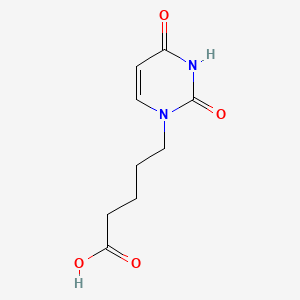
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
